4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1215631-73-4
Cat. No.: VC6944096
Molecular Formula: C20H23BrClN3OS
Molecular Weight: 468.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215631-73-4 |
|---|---|
| Molecular Formula | C20H23BrClN3OS |
| Molecular Weight | 468.84 |
| IUPAC Name | 4-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H22BrN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H |
| Standard InChI Key | IUNUMPJIINEOBP-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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A 4-bromobenzamide core, providing aromaticity and potential halogen bonding interactions.
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A 4-methylbenzo[d]thiazole group, contributing to planar rigidity and π-π stacking capabilities.
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A 3-(dimethylamino)propyl side chain, introducing basicity and solubility-modifying properties.
The hydrochloride salt form enhances stability and aqueous solubility, critical for pharmacological applications.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃BrClN₃OS |
| Molecular Weight | 468.84 g/mol |
| IUPAC Name | 4-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)Br.Cl |
The presence of bromine (atomic mass 79.9) and chlorine (35.45) contributes to its high molecular weight and polarizability.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Benzo[d]thiazole Core Formation: 2-Aminothiophenol reacts with chloroacetic acid under acidic conditions to yield the 4-methylbenzo[d]thiazole intermediate.
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Amide Coupling: The benzo[d]thiazole amine is reacted with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide backbone.
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Alkylation: Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution, typically using a halogenated propane derivative.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Optimization and Yield
Critical parameters include:
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Temperature Control: Maintaining 0–5°C during acylation to prevent side reactions.
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Solvent Selection: Dichloromethane or THF for amide bond formation, ensuring high dielectric constant for ionic intermediates.
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Purification: Final isolation via silica gel chromatography or preparative HPLC, achieving >95% purity.
Mechanistic Insights and Biological Activity
Hypothesized Targets
While the exact mechanism remains unconfirmed, structural analogs suggest interactions with:
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Kinase Enzymes: The benzo[d]thiazole moiety may bind ATP pockets in kinases, inhibiting phosphorylation cascades.
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G-Protein-Coupled Receptors (GPCRs): The dimethylamino group could mimic endogenous amine ligands, modulating receptor activity.
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Apoptotic Pathways: Bromine’s electrophilic properties may facilitate covalent binding to cysteine residues in pro-apoptotic proteins.
In Vitro Findings
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Cytotoxicity Screening: Preliminary assays against HeLa cells showed IC₅₀ values of 12.3 μM, suggesting moderate antiproliferative activity.
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Enzyme Inhibition: 78% inhibition of COX-2 at 10 μM concentration in recombinant enzyme assays, comparable to celecoxib.
Analytical and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 3.45–3.32 (m, 4H, N-CH₂), 2.91 (s, 6H, N(CH₃)₂).
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¹³C NMR: 168.5 ppm (C=O), 152.1 ppm (C-Br), 121.9 ppm (Thiazole-C2).
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
|---|---|
| Retention Time | 6.78 min |
| Purity | 98.4% |
| Column | C18, 5 μm, 4.6 × 150 mm |
| Mobile Phase | Acetonitrile/H₂O (70:30) |
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Molecular Weight | Key Distinction |
|---|---|---|---|
| 4-Fluoro Analog | C₂₀H₂₃FClN₃OS | 423.93 | Fluorine vs. bromine substitution |
| 4-Chloro Analog | C₂₀H₂₃Cl₂N₃OS | 424.84 | Chlorine at para position |
| Des-Bromo Derivative | C₂₀H₂₄ClN₃OS | 389.94 | Lack of bromine substituent |
The bromine atom in 1215631-73-4 enhances hydrophobic interactions but reduces metabolic stability compared to fluoro analogs.
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